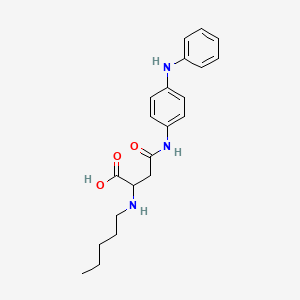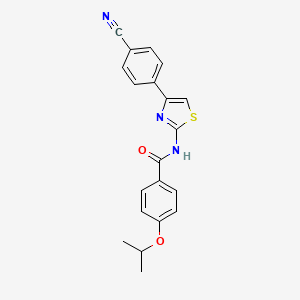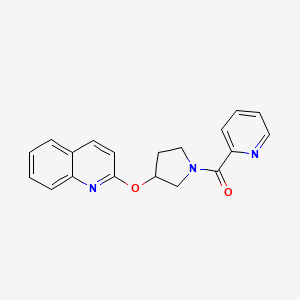
Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that allow for the efficient and rapid construction of complex molecules. For instance, the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrates the potential to create potent antitumor agents
Applications De Recherche Scientifique
Spectroscopic Properties and Theoretical Study
The electronic absorption, excitation, and fluorescence properties of compounds closely related to Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone have been investigated. These studies revealed the effects of structure and environment on their spectroscopic properties, where singlets excited-states are populated in non-polar and polar protic/aprotic solvents, indicating dual fluorescence with weak charge transfer separation. Quantum chemistry calculations further supported these findings, highlighting the role of intramolecular hydrogen bonds and methyl/alkyl substitution in affecting the energy levels of molecular orbitals (Al-Ansari, 2016).
Inhibitor Selectivity and Structural Insights
Research into heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives has shown that these compounds, which share structural similarities with Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, are potent and selective inhibitors of aldosterone synthase (CYP11B2). These findings are crucial for developing treatments for conditions like hyperaldosteronism and myocardial fibrosis, offering insights into fine-tuning the selectivity of CYP11B2 inhibitors (Lucas et al., 2011).
Crystal Chemistry and Ligand Influence
Studies on Zinc Quinaldinate Complexes with Pyridine-Based Ligands have provided significant insights into the structural integrity and coordination environment of metal ions in the presence of quinaldinate ions and pyridine-based ligands. These findings have implications for understanding the influence of substituents on ligand over intermolecular interactions in solid-state structures (Modec, 2018).
Electrochemical and Chemical Properties
The electrochemical and chemical properties of compounds related to Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, specifically pyrroloquinoline and phenanthroline quinones, have been explored to establish relationships between structure and reactivity. These studies highlight the roles of electron-withdrawing pyridine moieties in stabilizing aprotic semiquinones and suggest potential applications in redox chemistry (Eckert et al., 1982).
Bioimaging and Sensing Applications
Research into bipyridine-based constructs for Zn2+ ion sensing in aqueous solutions demonstrates the potential of these compounds for bioimaging applications. This work addresses the challenge of low water solubility by using micellar solutions, enabling selective sensing of Zn2+ ions and demonstrating the capability for bioimaging studies in HeLa cells under physiological conditions (Pawar et al., 2016).
Orientations Futures
The future directions for the study of “Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of environmentally friendly synthesis methods and the investigation of their biological activities could be areas of future research .
Propriétés
IUPAC Name |
pyridin-2-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(17-7-3-4-11-20-17)22-12-10-15(13-22)24-18-9-8-14-5-1-2-6-16(14)21-18/h1-9,11,15H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNLUWLQZZIVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

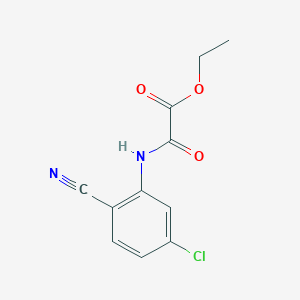
![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)
![7-[(5-Chloropyrazin-2-yl)methyl]-3-methyl-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine](/img/structure/B2547278.png)
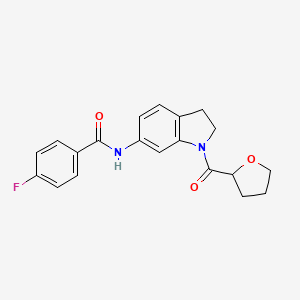
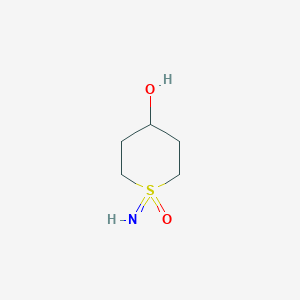
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2547285.png)
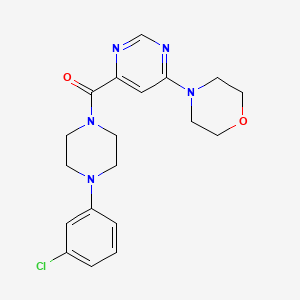
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)
![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)
![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)

